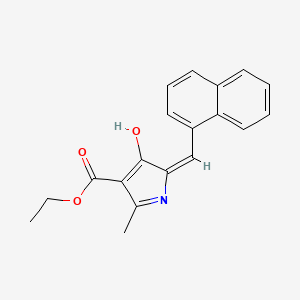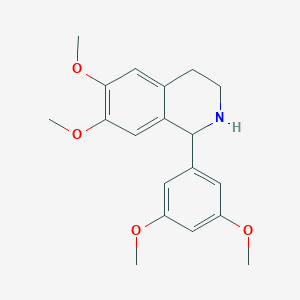![molecular formula C22H38N4S B5988715 N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B5988715.png)
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The cyclopentyl group is introduced through a cyclization reaction. The final compound is obtained by coupling the intermediates under specific reaction conditions, such as controlled temperature and pH, using catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine and thiazole derivatives, such as:
- N-[(1-cyclopentylpiperidin-3-yl)methyl]amine
- 2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine
- N-(1,3-thiazol-2-ylmethyl)piperidine
Uniqueness
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4S/c1-4-11-24(12-5-1)14-15-25(19-22-23-10-16-27-22)17-20-7-6-13-26(18-20)21-8-2-3-9-21/h10,16,20-21H,1-9,11-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDEEASWJLVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B5988637.png)
![6-(2-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B5988651.png)

![8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5988661.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5988680.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5988685.png)
![2-[1-(3-methylbutyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5988708.png)
![4-(2-methylprop-2-enoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5988733.png)
![[3-(2-Phenylethyl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5988740.png)
![ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5988748.png)
![6-(2-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5988753.png)
![N-[(isopropylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5988756.png)

